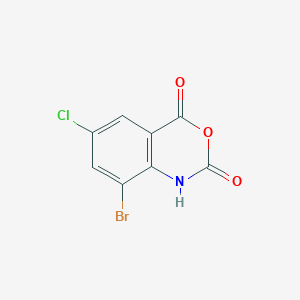

3-Bromo-5-chloroisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSGUGJOJUKVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-chloroisatoic anhydride (CAS Number: 122588-67-4), a halogenated heterocyclic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: The Strategic Value of Halogenated Isatoic Anhydrides

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are a class of bicyclic compounds that serve as versatile precursors in organic synthesis. Their inherent reactivity, driven by the presence of two electrophilic carbonyl centers and a labile anhydride linkage, makes them ideal starting materials for the construction of a wide array of nitrogen-containing heterocycles. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring of the isatoic anhydride scaffold, as seen in this compound, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of target molecules. These halogens can influence factors such as metabolic stability, receptor binding affinity, and membrane permeability, making them a cornerstone of modern drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 122588-67-4 | [1] |

| Molecular Formula | C₈H₃BrClNO₃ | [2] |

| Molecular Weight | 276.47 g/mol | [1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in ethers and chlorinated solvents. | - |

| Predicted XlogP | 2.3 | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two aromatic protons as doublets in the range of δ 7.0-8.0 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display eight distinct signals. The two carbonyl carbons will resonate at the most downfield region (δ 160-170 ppm). The aromatic carbons will appear in the δ 110-140 ppm range, with the carbons attached to the halogens showing characteristic chemical shifts.

-

Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by strong carbonyl stretching vibrations (C=O) in the region of 1700-1800 cm⁻¹. N-H stretching bands are expected around 3200-3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.

Synthesis and Purification

This compound can be synthesized from the corresponding anthranilic acid derivative, 2-amino-3-bromo-5-chlorobenzoic acid. The key transformation involves the cyclization of the amino and carboxylic acid functionalities with a phosgene equivalent.

dot

Caption: Proposed synthetic route to this compound.

Representative Experimental Protocol:

This protocol is a representative example based on established procedures for the synthesis of isatoic anhydrides and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

-

Reagent Addition: While stirring the solution under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in the same anhydrous solvent dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, carefully remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Reactivity and Synthetic Applications: A Gateway to Bioactive Heterocycles

The synthetic utility of this compound lies in its ability to act as a versatile precursor to a variety of heterocyclic scaffolds, most notably quinazolinones. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization.

dot

Caption: General reaction of this compound with a primary amine.

4.1. Synthesis of Quinazolinones

A primary application of this compound is in the synthesis of quinazolinone derivatives. This transformation is typically achieved by reacting the anhydride with a primary amine. The reaction proceeds through a ring-opening of the anhydride by the amine, followed by an intramolecular cyclization to form the quinazolinone ring system. Compounds derived from this scaffold have shown a range of biological activities, including anticoccidial properties.[3]

Representative Experimental Protocol for Quinazolinone Synthesis:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Amine Addition: Add the desired primary amine (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quinazolinone product often precipitates from the solution.

-

Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent to obtain the desired substituted quinazolinone.

4.2. Other Potential Applications

Beyond quinazolinones, the reactivity of this compound can be exploited for the synthesis of other heterocyclic systems. Reactions with different nucleophiles can lead to a variety of ring-opened or cyclized products, offering a rich field for synthetic exploration in the development of new chemical entities for drug discovery programs.

Safety and Handling

As a halogenated organic compound and a reactive anhydride, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Handle in a well-ventilated area.

-

Store in a tightly closed container in a dry and cool place.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic compounds like quinazolinones. Its strategic halogenation pattern offers opportunities for fine-tuning the properties of target molecules. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of isatoic anhydrides. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical intermediate.

References

-

PubChem. 5-bromo-3-chloroisatoic anhydride. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Molecules. 2017;22(10):1673. Available at: [Link]

-

PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]

-

AKos Consulting & Solutions. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1. Available at: [Link]

-

PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. Available at: [Link]

- Google Patents. US Patent for Compositions and methods for modulating kinase activity. US 9314464 B2.

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available at: [Link]

-

PubChemLite. 5-bromo-3-chloroisatoic anhydride (C8H3BrClNO3). Available at: [Link]

Sources

3-Bromo-5-chloroisatoic anhydride chemical structure and properties

An In-depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride for Advanced Chemical Synthesis

Abstract

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will explore its core physicochemical properties, delineate a proposed synthetic pathway, and analyze its reactivity and functional applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities. The strategic placement of bromo and chloro substituents offers dual handles for post-synthetic modification via cross-coupling reactions, making it a highly valuable intermediate for constructing complex molecular architectures.

Introduction and Strategic Importance

Isatoic anhydrides are bicyclic heterocyclic compounds that serve as important precursors in the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones. Their unique reactivity profile, characterized by two distinct electrophilic carbonyl centers, allows for selective ring-opening reactions with various nucleophiles.

This compound (also known as 6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione) emerges as a particularly strategic derivative.[1] The presence of two different halogen atoms on the aromatic ring—a bromine and a chlorine—provides orthogonal chemical handles. This allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and controlled elaboration of the molecular scaffold. This feature is of paramount importance in modern drug discovery, where the rapid generation of compound libraries for structure-activity relationship (SAR) studies is essential.[2][3]

Chemical Structure and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

Chemical Structure

The structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring, with a bromine atom at position 6 and a chlorine atom at position 8.

Caption: 2D structure of this compound.

Core Properties Table

| Property | Value | Source |

| CAS Number | 1006619-82-4 | [4] |

| Molecular Formula | C₈H₃BrClNO₃ | [1][4] |

| Molecular Weight | 276.47 g/mol | [4] |

| IUPAC Name | 6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione | [1] |

| SMILES | ClC1=C2NC(=O)OC(=O)C2=CC(Br)=C1 | [4] |

| Appearance | Expected to be a solid powder | General observation |

| Purity | >95% (as commercially available) | [5] |

Spectroscopic Profile (Predicted)

While detailed, peer-reviewed spectral data is not widely published, the following characteristics can be predicted based on the structure, serving as a guide for characterization.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show two aromatic protons as doublets or singlets in the 7.5-8.5 ppm region, with their coupling pattern dependent on the specific electronic environment. A broad singlet corresponding to the N-H proton would likely appear downfield (>11 ppm).

-

¹³C NMR: The spectrum would display eight distinct signals. Two carbonyl carbons would be evident in the 160-170 ppm range. The six aromatic carbons would appear between 110-150 ppm, with carbons attached to halogens showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a broad N-H stretch around 3200-3300 cm⁻¹, and two distinct carbonyl (C=O) stretches for the anhydride functionality, typically observed between 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

Proposed Synthesis and Purification Workflow

A robust synthesis of this compound can be envisioned starting from the corresponding anthranilic acid precursor, 2-amino-3-bromo-5-chlorobenzoic acid. The final step involves cyclization to form the anhydride ring.

Proposed Synthetic Scheme

The key transformation is the reaction of 2-amino-3-bromo-5-chlorobenzoic acid with a phosgene equivalent, such as triphosgene, which is a safer, solid alternative to gaseous phosgene.

Caption: Proposed synthesis of the target compound from its anthranilic acid precursor.

Detailed Experimental Protocol

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), as phosgene (generated in situ from triphosgene) is highly toxic.

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel.

-

Reagent Charging: Under a nitrogen atmosphere, suspend 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction Execution: Cool the suspension of the anthranilic acid to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of triphosgene.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane to remove soluble impurities.

-

Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The purity should be validated by melting point analysis and spectroscopic methods.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its predictable reactivity, which allows for the synthesis of diverse heterocyclic systems.

Ring-Opening Reactions

The primary reaction pathway involves nucleophilic attack at one of the two carbonyl carbons, leading to ring-opening. This is a powerful method for generating substituted anthranilamides or anthranilic esters, which are themselves valuable intermediates.

-

Reaction with Amines: Treatment with primary or secondary amines typically results in the formation of 2-ureidobenzoic acid derivatives, which can be cyclized under thermal or acidic conditions to yield quinazoline-2,4-diones.

-

Reaction with Alcohols/Water: Hydrolysis or alcoholysis leads to the formation of the parent anthranilic acid or its corresponding ester, releasing carbon dioxide in the process.

Caption: Synthetic utility for generating diverse and valuable molecular scaffolds.

Orthogonal Cross-Coupling Strategies

The true synthetic power lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This allows for a sequential functionalization strategy:

-

Step 1 (Bromine Site): A Suzuki or Sonogashira coupling can be performed selectively at the C-Br position by using appropriate catalysts and conditions (e.g., lower temperatures, specific phosphine ligands).

-

Step 2 (Chlorine Site): The resulting product can then be subjected to a second cross-coupling reaction at the C-Cl position, often requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to achieve the desired transformation.

This stepwise approach enables the precise and controlled introduction of different substituents, making this reagent a superior building block for creating complex molecules with tailored properties for drug discovery programs.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Classification: While specific data for this compound is limited, related isatoic anhydrides and halogenated aromatics are often classified as harmful if swallowed, and causing skin and serious eye irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is more than just another heterocyclic compound; it is a sophisticated synthetic intermediate designed for modern, efficient molecular construction. Its pre-installed, orthogonally reactive halogen handles provide a clear and powerful platform for the rapid development of novel chemical entities. For researchers in drug discovery and materials science, mastering the synthesis and reactivity of this building block opens the door to new and promising areas of chemical space.

References

- Vertex AI Search. (2015). SAFETY DATA SHEET.

- Chem Service. (2015). SAFETY DATA SHEET.

- Sigma-Aldrich. (2014). Safety Data Sheet.

- PubChem. (n.d.). 5-bromo-3-chloroisatoic anhydride. PubChemLite.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 5-Bromoisatoic anhydride.

- BLD Pharm. (n.d.). 1006619-82-4|5-Bromo-3-chloroisatoic anhydride.

- 3M. (2015). Safety Data Sheet.

- PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid.

- PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

- Doemling, A., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.

- Apollo Scientific. (n.d.). This compound.

- Asdaq, S. M. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science.

- Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK.

Sources

- 1. PubChemLite - 5-bromo-3-chloroisatoic anhydride (C8H3BrClNO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. 1006619-82-4|5-Bromo-3-chloroisatoic anhydride|BLD Pharm [bldpharm.com]

- 5. 122588-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties and synthetic pathways.

Part 1: Core Chemical Identity and Properties

Nomenclature and Synonyms

The systematic name for the topic compound is 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . Based on the common nomenclature for this class of compounds, it can also be referred to as 6-chloro-8-bromoisatoic anhydride . Isatoic anhydrides are derivatives of 2H-3,1-benzoxazine-2,4(1H)-dione[1].

Predicted Physicochemical Properties

The physicochemical properties of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione have been predicted based on its structure and are summarized in the table below. These predictions are derived from the analysis of similar compounds and the fundamental contributions of its constituent atoms.

| Property | Predicted Value |

| Molecular Formula | C₈H₃BrClNO₃ |

| Molecular Weight | 292.48 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Melting Point | Expected to be high, likely over 200°C, with decomposition |

Chemical Structure

The chemical structure of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione is depicted below. The numbering of the heterocyclic ring system follows standard IUPAC conventions.

Caption: Proposed synthetic workflow for 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-((benzyloxy)carbonylamino)-3-bromo-5-chlorobenzoic acid (N-Protected Intermediate)

-

Dissolve 2-amino-3-bromo-5-chlorobenzoic acid in a suitable aqueous base (e.g., 1 M sodium carbonate solution).

-

Cool the solution to 0-5°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with a mineral acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the N-protected intermediate.

Step 2: Synthesis of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione

-

Suspend the dried N-protected intermediate in an inert solvent (e.g., anhydrous toluene).

-

Add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione.

Part 3: Potential Applications and Research Context

Benzoxazine and its derivatives are an important class of heterocyclic compounds with diverse biological activities. [2]The introduction of halogen atoms, such as chlorine and bromine, can significantly modulate the physicochemical and pharmacological properties of a molecule.

Medicinal Chemistry

Derivatives of 1H-benzo[d]o[3]xazine-2,4-dione have been investigated for a wide range of therapeutic applications, including as:

-

Antimicrobial agents [2]* Anticancer agents [2]* Anti-inflammatory agents [2]* Antiviral agents, specifically as inhibitors of the hepatitis C virus (HCV) [4] The presence of both chloro and bromo substituents on the aromatic ring of the title compound may enhance its lipophilicity and potential for specific interactions with biological targets, making it a valuable candidate for further investigation in drug discovery programs.

Synthetic Intermediates

Isatoic anhydrides are versatile intermediates in organic synthesis. [5]They can serve as precursors for the synthesis of a variety of heterocyclic systems, including quinazolinones and benzodiazepines, which are common scaffolds in pharmaceuticals. [4]6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione could therefore be a key building block for the synthesis of novel and complex bioactive molecules.

References

- Time in Pasuruan, ID. (n.d.). Google.

-

8-Bromo-6-methyl-1H-benzo[d]o[3]xazine-2,4-dione. (n.d.). Sigma-Aldrich. Retrieved February 13, 2026, from

-

8-Bromo-1H-benzo[d]o[3]xazine-2,4-dione. (n.d.). Chem-Impex. Retrieved February 13, 2026, from

- 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. (n.d.). National Institutes of Health.

-

8-Bromo-1H-benzo[d]o[3]xazine-2,4-dione. (n.d.). Achmem. Retrieved February 13, 2026, from

- Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). ResearchGate.

- Isatoic Anhydride. (n.d.). PubChem.

- 3-chloro-2h-3,1-benzoxazine-2,4(1h)-dione. (n.d.). Sigma-Aldrich.

- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. (n.d.). NIST WebBook.

- 2H-1,3-Benzoxazine-2,4(3H)-dione. (n.d.). PubChem.

- Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate.

- 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-8-methyl-. (n.d.). ChemBK.

- 2H-1,3-Benzoxazine-2,4(3H)-dione,6-chloro; 6-Chloroisatin anhydride. (n.d.). Chemrio.

- 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. (n.d.). ChemicalBook.

-

14529-12-5|6-Chloro-1-methyl-1H-benzo[d]o[3]xazine-2,4-dione. (n.d.). BLDpharm. Retrieved February 13, 2026, from

- The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. (n.d.). ResearchGate.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.

-

Investigation for the easy and efficient synthesis of 1H-benzo[d]o[3]xazine-2,4-diones. (n.d.). RSC Publishing. Retrieved February 13, 2026, from

-

Investigation for the easy and efficient synthesis of 1H-benzo[d]o[3]xazine-2,4-diones. (n.d.). PubMed Central. Retrieved February 13, 2026, from

Sources

- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-chloroisatoic anhydride molecular weight and formula

This guide provides an in-depth technical analysis of 3-Bromo-5-chloroisatoic anhydride , a critical heterocyclic building block in medicinal chemistry. The content is structured to support researchers in the synthesis, validation, and application of this compound, specifically in the context of developing quinazolinone and benzodiazepine scaffolds.

Focus: Molecular Identity, Synthesis, and Nucleophilic Reactivity

Executive Summary & Physicochemical Profile

This compound (Systematic name: 8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione) is a "masked" electrophilic equivalent of 2-amino-3-bromo-5-chlorobenzoic acid. It is characterized by a high reactivity toward nucleophiles due to the strain in the six-membered anhydride ring, making it a superior reagent for synthesizing anthranilamides compared to the parent amino acid.

Molecular Identity Table

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | 8-Bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione |

| Molecular Formula | C₈H₃BrClNO₃ |

| Molecular Weight | 276.47 g/mol |

| Monoisotopic Mass | 274.898 g/mol |

| CAS Number | 1006619-82-4 (Note: Check isomer specificity; often indexed under generic halo-isatoic categories) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, THF; reacts with protic solvents (alcohols, water) |

Synthesis & Validation Protocol

The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-3-bromo-5-chlorobenzoic acid . While historical methods utilized phosgene gas, modern safety protocols favor the use of Triphosgene (bis(trichloromethyl) carbonate) as a solid, weighable source of phosgene equivalents.

Reaction Pathway Diagram

The following diagram illustrates the cyclization mechanism using Triphosgene.

Figure 1: Synthesis of this compound via Triphosgene-mediated cyclization.

Experimental Protocol (Standardized)

Objective: Synthesis of 5.0 g of this compound.

Reagents:

-

2-Amino-3-bromo-5-chlorobenzoic acid (1.0 equiv)[1]

-

Triphosgene (0.35 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (optional, catalytic)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-bromo-5-chlorobenzoic acid (5.0 g, ~20 mmol) in anhydrous THF (50 mL).

-

Reagent Addition: Add Triphosgene (2.08 g, ~7 mmol) in a single portion. Caution: Triphosgene generates phosgene in situ. Perform all operations in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (66°C) for 3–5 hours. The suspension should clear as the anhydride forms, followed potentially by the precipitation of the product if solubility is low.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting amino acid peak should disappear.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~10 mL under reduced pressure.

-

Add cold Hexane (30 mL) to induce precipitation.

-

Filter the solid under vacuum and wash with cold Hexane/Ether (1:1).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid proton and the amine protons of the precursor. The amide proton of the anhydride typically appears downfield (>10 ppm).

-

IR Spectroscopy: Characteristic anhydride carbonyl bands at ~1780 cm⁻¹ and ~1730 cm⁻¹.

Reactivity & Mechanism of Action

The utility of this compound lies in its selective ring-opening capability. It acts as a highly efficient electrophile for synthesizing anthranilamides , which are precursors to quinazolinones.

Nucleophilic Ring Opening

Nucleophiles (primary/secondary amines) preferentially attack the C4 carbonyl (the ketone-like carbonyl attached to the benzene ring), leading to ring opening and the release of CO₂.

Mechanistic Insight (Steric vs. Electronic):

-

3-Bromo Substituent (Position 8 in heterocycle): The bromine atom is ortho to the nitrogen. This creates steric bulk that can influence the conformation of the transition state, often preventing side reactions at the N1 position but potentially slowing down the initial approach of bulky nucleophiles.

-

5-Chloro Substituent (Position 6 in heterocycle): The chlorine atom is para to the C4 carbonyl. Its electron-withdrawing nature (inductive effect) increases the electrophilicity of the C4 carbonyl, thereby enhancing the rate of nucleophilic attack compared to unsubstituted isatoic anhydride.

Reaction Pathway: Amine Nucleophile

The following diagram details the formation of the anthranilamide derivative.

Figure 2: Nucleophilic ring-opening of this compound by amines.

Applications in Drug Discovery

This specific scaffold is frequently employed in the synthesis of Quinazolin-4(3H)-ones , a pharmacophore found in various bioactive compounds (e.g., anticonvulsants, anticancer agents).

Workflow: Quinazolinone Synthesis

-

Amidation: React this compound with an amine (e.g., aniline, benzylamine) to form the corresponding N-substituted 2-amino-3-bromo-5-chlorobenzamide.

-

Cyclization: Treat the benzamide with an orthoformate (e.g., trimethyl orthoformate) or an aldehyde followed by oxidation to close the pyrimidine ring, yielding the 6-chloro-8-bromo-quinazolinone derivative.

References

-

PubChem. (2025).[1][2][3] 5-bromo-3-chloroisatoic anhydride Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules. Available at: [Link]

Sources

Technical Monograph: Synthesis and Application of 8-Bromo-6-chloroisatoic Anhydride

This technical guide details the synthesis, chemical logic, and applications of 8-Bromo-6-chloroisatoic anhydride , the specific derivative obtained from the cyclization of 3-bromo-5-chloroanthranilic acid .

Part 1: Strategic Overview & Chemical Logic

The Core Transformation

The conversion of 3-bromo-5-chloroanthranilic acid (2-amino-3-bromo-5-chlorobenzoic acid) into its corresponding isatoic anhydride is a critical activation step in medicinal chemistry and agrochemical synthesis.

This transformation serves two primary functions:

-

Masking & Activation: It simultaneously protects the amine and activates the carboxylic acid, creating a "spring-loaded" electrophile susceptible to nucleophilic attack.

-

Orthogonal Functionalization: The resulting 8-bromo-6-chloroisatoic anhydride possesses a unique substitution pattern. The 8-position bromine (derived from the 3-position of the acid) is sterically crowded but electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-position chlorine provides metabolic stability and halogen-bonding potential.

Nomenclature & Atom Mapping

It is vital to correct the numbering shift that occurs during cyclization to ensure accurate database searching and structural verification.

| Precursor (Anthranilic Acid) | Product (Isatoic Anhydride) | Chemical Logic |

| C1 (Carboxyl) | C4 (Carbonyl) | The acid carbon becomes the C4 carbonyl. |

| C2 (Amine) | N1 (Amine) | The amine nitrogen becomes N1. |

| C3 (Bromo) | C8 (Bromo) | Ortho to amine becomes position 8. |

| C5 (Chloro) | C6 (Chloro) | Para to amine becomes position 6. |

Target Molecule: 8-Bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione.

Part 2: Synthesis Protocol (Triphosgene Method)

While industrial routes may utilize phosgene gas, the Triphosgene (BTC) method is the standard for high-integrity laboratory and pilot-scale synthesis due to its solid-state handling profile and stoichiometric precision.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via the in situ generation of phosgene equivalents, followed by N-acylation and subsequent intramolecular cyclization.

Caption: Mechanism of BTC-mediated cyclization. The amine attacks the carbonyl of the phosgene equivalent, releasing HCl, followed by ring closure.

Experimental Protocol

Safety Note: This reaction generates HCl gas and trace phosgene. Perform exclusively in a well-ventilated fume hood.

Materials:

-

3-Bromo-5-chloroanthranilic acid (1.0 eq)

-

Triphosgene (bis(trichloromethyl) carbonate) (0.34 – 0.40 eq)

-

Solvent: 1,4-Dioxane (Preferred) or THF (anhydrous).

-

Activated Carbon (optional for purification).

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with 3-bromo-5-chloroanthranilic acid (e.g., 10.0 g, 40 mmol).

-

Solvation: Add anhydrous 1,4-dioxane (100 mL). Stir to create a suspension (the acid may not fully dissolve initially).

-

Reagent Addition: Add Triphosgene (4.0 g, 13.5 mmol) in a single portion at room temperature.

-

Why: 1 mole of triphosgene generates 3 moles of phosgene equivalents. A slight excess ensures complete conversion.

-

-

Reaction: Heat the mixture to reflux (100–101°C) .

-

Observation: The suspension will typically clear as the intermediate forms, followed by the precipitation of the isatoic anhydride product (which is generally less soluble in hot dioxane than the starting material).

-

Gas Evolution: Vigorous HCl evolution will occur. Use a caustic scrubber (NaOH trap) for the exhaust line.

-

-

Completion: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (lower R_f, often streaking) should disappear, replaced by a higher R_f non-streaking spot. Reaction time is typically 2–4 hours.

-

Workup (Crystallization):

-

Cool the reaction mixture to room temperature (20–25°C).

-

Add Hexane or Heptane (50 mL) to further force precipitation.

-

Filter the solids under vacuum.

-

-

Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted triphosgene and trace HCl.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 85–95%. Characterization:

-

IR: Distinct double carbonyl peaks (anhydride doublet) at ~1780 cm⁻¹ and ~1730 cm⁻¹.

-

Solubility: Insoluble in water and ether; soluble in DMF/DMSO (with slow decomposition).

Part 3: Applications & Divergent Synthesis[1]

The 8-bromo-6-chloroisatoic anhydride is a "linchpin" intermediate. Its reactivity profile allows for the synthesis of complex heterocycles used in drug discovery (e.g., kinase inhibitors) and agrochemicals (e.g., ryanodine receptor modulators).

Divergent Reaction Pathways (DOT Visualization)

Caption: Divergent synthesis pathways. The anhydride undergoes ring-opening with amines to form amides or cyclocondensation to form quinazolinones.

Key Reaction: Synthesis of Anthranilamides

This is the most common application, particularly for synthesizing libraries of agrochemical candidates.

-

Reagents: Primary amine (1.1 eq), Acetonitrile or DMF, Base (K2CO3 - optional).

-

Procedure:

-

Dissolve the amine in Acetonitrile.

-

Add solid 8-bromo-6-chloroisatoic anhydride portion-wise.

-

Note: Gas evolution (

) indicates reaction progress. -

Heat to 60°C if the amine is sterically hindered.

-

Outcome: The nucleophile attacks C4, opening the ring and decarboxylating C2 to yield the 2-amino-3-bromo-5-chloro-benzamide .

-

Strategic Advantage: The 8-Bromo Handle

Unlike standard isatoic anhydrides, this derivative retains the 8-bromo group (originally 3-bromo). This allows for post-amide-formation coupling .

-

Workflow: Anhydride

Anthranilamide -

Why: Performing Suzuki coupling on the free anthranilic acid is difficult due to catalyst poisoning by the free amine/acid. The amide product is a superior substrate for palladium catalysis.

Part 4: Analytical Data Summary

| Property | Value/Description | Relevance |

| Molecular Formula | Verification | |

| Molecular Weight | ~276.47 g/mol | Stoichiometry calculations |

| Appearance | Off-white to beige powder | Visual purity check (Darkening indicates moisture hydrolysis) |

| Stability | Moisture Sensitive | Must be stored in desiccator; reverts to anthranilic acid in water. |

| Hazards | Skin Sensitizer, Irritant | Standard PPE required; avoid inhalation of dust. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11779931, 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved February 13, 2026 from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8359, Isatoic anhydride. Retrieved February 13, 2026 from [Link]

-

Shaikh, M. et al. (2020). A Decade Review of Triphosgene and Its Applications in Organic Reactions. Journal of Organic Chemistry / ResearchGate. Retrieved from [Link]

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.[1] Retrieved from [Link]

-

Anshul Specialty Molecules. Isatoic Anhydride Technical Data Sheet. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of Mixed-Halogen Isatoic Anhydride Derivatives

Executive Summary

Isatoic anhydride (IA) represents a "privileged scaffold" in organic synthesis, serving as a critical masked isocyanate for generating diverse heterocycles, including quinazolinones and benzodiazepines. While mono-halogenated derivatives are common, mixed-halogen substituted isatoic anhydrides (e.g., 6-chloro-8-bromo-IA) offer a unique advantage in medicinal chemistry: the ability to fine-tune lipophilicity (

This guide details the strategic synthesis of these mixed derivatives, focusing on the regioselective construction of the anthranilic acid precursor. It provides validated protocols for cyclization and downstream applications, supported by mechanistic insights into how distinct halogen atoms influence the electrophilicity of the anhydride ring.

Strategic Synthesis: The Regioselectivity Challenge

The core challenge in accessing mixed-halogen IA derivatives is not the cyclization step, but the regioselective functionalization of the anthranilic acid precursor . Direct halogenation of isatoic anhydride is often non-selective and leads to ring opening.

The "Ortho-Para" Directing Logic

To synthesize a specific mixed derivative, such as 6-chloro-8-bromo-isatoic anhydride , one must exploit the directing effects of the amino group on the anthranilic acid core:

-

Amino Group (-NH₂): Strongly activating, ortho, para-directing.

-

Carboxyl Group (-COOH): Deactivating, meta-directing.

Operational Sequence:

-

Step 1 (C5 Functionalization): The position para to the amine (C5) is the most nucleophilic. Controlled chlorination here yields 2-amino-5-chlorobenzoic acid.

-

Step 2 (C3 Functionalization): The position ortho to the amine (C3) is the next available site. Bromination here yields 2-amino-3-bromo-5-chlorobenzoic acid.

-

Step 3 (Cyclization): Conversion of the di-substituted amino acid to the anhydride.

Cyclization Reagents

-

Triphosgene/Phosgene: The "Gold Standard" for yield. Reacts rapidly but requires strict safety protocols due to toxicity.

-

Carbonyl Diimidazole (CDI): A "Green Chemistry" alternative. Safer, produces imidazole as a byproduct, but may require higher temperatures.

Synthesis Workflow Diagram

Figure 1: Sequential regioselective synthesis of mixed-halogen isatoic anhydride. The amino group directs the initial halogen to the para-position (C5), followed by ortho-position (C3).

Reactivity & Mechanistic Insights

Electronic Tuning of the Anhydride

The reactivity of IA is defined by nucleophilic attack at the carbonyl carbons.

-

C4 Carbonyl (Amide-like): Less electrophilic, but attack here releases CO₂ (decarboxylation).

-

C2 Carbonyl (Carbamate-like): Attack here is rare unless specific conditions are met.

Halogen Effect:

-

Inductive Effect (-I): Halogens at C6 and C8 withdraw electron density from the aromatic ring, making the C4 carbonyl more electrophilic compared to unsubstituted IA.

-

Steric Effect: A bulky halogen at C8 (e.g., Bromine/Iodine) can sterically hinder nucleophilic approach, potentially improving selectivity for smaller nucleophiles or requiring higher reaction temperatures.

Ring-Opening Mechanism (Nucleophilic Attack)

Figure 2: General mechanism of amine-induced ring opening. Halogen substituents accelerate the initial attack (IA -> TS) via electronic activation.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Amino-3-bromo-5-chlorobenzoic acid)

Note: This utilizes the directing group logic described in Section 2.

-

Chlorination: Dissolve 2-aminobenzoic acid (10 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 0°C. Warm to 50°C for 4 hours. Pour into ice water, filter the precipitate (2-amino-5-chlorobenzoic acid).

-

Bromination: Dissolve the chlorinated intermediate (10 mmol) in Glacial Acetic Acid (30 mL). Add elemental Bromine (10.5 mmol) dropwise at room temperature. Stir for 2 hours.

-

Workup: Pour mixture into ice water containing sodium bisulfite (to quench excess Br₂). Filter the yellow solid. Recrystallize from ethanol.

-

Validation: ¹H NMR should show two singlets (or meta-coupled doublets) in the aromatic region, confirming 3,5-substitution.

-

Protocol B: Cyclization to Isatoic Anhydride (Triphosgene Method)

Safety Alert: Triphosgene generates phosgene gas in situ. Perform in a well-ventilated fume hood.

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and argon balloon.

-

Dissolution: Suspend 2-amino-3-bromo-5-chlorobenzoic acid (5 mmol) in dry THF (25 mL).

-

Reagent Addition: Add Triphosgene (1.7 mmol, 0.34 eq) dissolved in 5 mL THF dropwise over 10 minutes.

-

Reaction: Heat to reflux (65°C) for 3 hours. The suspension should clear as the anhydride forms.

-

Isolation: Cool to RT. Concentrate the solvent to ~5 mL under reduced pressure. Add dry hexane (20 mL) to precipitate the product.

-

Purification: Filter the white/off-white solid and wash with cold hexane.

-

Yield: Typically 85-95%.

-

Characterization: IR (KBr): Distinct anhydride doublets at ~1780 cm⁻¹ and ~1740 cm⁻¹.

-

Protocol C: Application - One-Pot Synthesis of Quinazolinone

Target: 6-chloro-8-bromo-2-phenylquinazolin-4(3H)-one

-

Mix Mixed-Halo IA (1 mmol), Benzaldehyde (1.1 mmol), and Ammonium Acetate (1.2 mmol) in Ethanol (5 mL).

-

Add catalytic Iodine (10 mol%) or p-TSA.

-

Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Cool and filter the precipitated product.

Data & Characterization

Comparative Reactivity Table

The following table summarizes the estimated electronic influence of halogen substituents on the reaction time for nucleophilic attack (e.g., with aniline).

| Substituent Pattern | Electronic Effect (Hammett) | Steric Hindrance (C8) | Est. Reaction Time (Rel.) |

| Unsubstituted | Reference | None | 1.0x |

| 6-Chloro | Electron Withdrawing (Strong) | Low | 0.6x (Faster) |

| 6-Chloro-8-Bromo | Dual Withdrawing (Very Strong) | High | 0.8x (Balanced) |

| 6,8-Dibromo | Electron Withdrawing (Strong) | Very High | 1.2x (Slower) |

Interpretation: The 6-Cl-8-Br derivative offers a "Goldilocks" zone where the electronic activation of the ring is high, but the steric bulk at C8 prevents uncontrolled side reactions, often leading to cleaner profiles than the 6,8-dichloro analog.

Spectroscopic Fingerprints

-

IR Spectroscopy: The most reliable quick-check. Look for the anhydride carbonyl doublet.

-

C=O (Sym): ~1780–1790 cm⁻¹

-

C=O (Asym): ~1740–1750 cm⁻¹

-

-

¹H NMR (DMSO-d₆):

-

Amine proton (NH) usually appears broad around 11.0–11.5 ppm.

-

Aromatic protons will appear as two distinct signals (doublets, J ~ 2.0–2.5 Hz) indicating meta coupling between H5 and H7.

-

Medicinal Chemistry Applications

Halogen Bonding & Sigma Holes

In drug design, the 8-bromo substituent is strategic. Bromine possesses a significant "sigma hole" (a region of positive electrostatic potential opposite the C-Br bond).

-

Mechanism: This sigma hole can act as a Lewis acid, forming halogen bonds with backbone carbonyls or histidine nitrogens in target proteins (e.g., Kinases, GPCRs).

-

Advantage: This interaction is highly directional, unlike hydrogen bonding, allowing for precise orientation of the inhibitor within the binding pocket.

Metabolic Blocking

The 6-chloro substituent effectively blocks metabolic oxidation at the para position relative to the nitrogen (a common metabolic soft spot in aniline-derived drugs), significantly increasing the half-life (

References

-

Synthesis of Isatoic Anhydride Derivatives

-

Title: Process for the production of halogenated isatoic-acid anhydrides.[1]

- Source: European P

- URL

-

-

Mechanistic Insights & Reactivity

-

Quinazolinone Synthesis Applications

-

Halogen Bonding in Drug Discovery

-

General Properties & Safety

Sources

- 1. EP0306869A1 - Process for the production of halogenated isatoic-acid anhydrides - Google Patents [patents.google.com]

- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromoisatoic anhydride 97 4692-98-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safety Profile of 3-Bromo-5-chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 3-Bromo-5-chloroisatoic anhydride (CAS No. 122588-67-4) was not publicly available. The following information is a synthesized safety profile based on the known hazards of structurally similar compounds, including other halogenated isatoic anhydrides and related aromatic compounds. This guide is intended for informational purposes and should be used to supplement, not replace, a formal risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Section 1: Introduction to this compound and Its Inferred Hazard Profile

This compound is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure combines the reactive isatoic anhydride core with bromine and chlorine substituents, which are known to influence the molecule's reactivity and toxicological properties. In the absence of a dedicated SDS, a cautious approach to handling is paramount. This guide provides a probable safety profile to inform risk mitigation strategies.

Section 2: Deconstructing the Safety Data Sheet: A Framework for Risk Assessment

A Safety Data Sheet is a standardized document that provides comprehensive information about a chemical's hazards and safe handling procedures. It is typically divided into 16 sections. For this compound, we will infer the likely content of key sections based on related chemical data.

Section 3: Projected Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), this compound is likely to be classified with the following hazards:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following GHS pictograms are likely to be associated with this compound:

| Pictogram | Hazard Class |

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

Logical Flow of Hazard Assessment:

Caption: Inferred Hazard Identification Workflow for this compound.

Section 4: Prudent Laboratory Practices: Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe laboratory practices is essential.

Experimental Protocol for Safe Handling:

-

Preparation:

-

Designate a specific area for handling, preferably a chemical fume hood.

-

Ensure a safety shower and eyewash station are readily accessible.

-

Assemble all necessary Personal Protective Equipment (PPE).

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for integrity before each use.

-

Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Handling:

-

Handle as a solid to minimize dust generation.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

Safe Handling Workflow:

Caption: Step-by-step workflow for the safe handling of this compound.

Section 5: Exposure Scenarios and Emergency Response

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Emergency Response Flowchart:

Caption: Decision-making flowchart for emergency response to an exposure event.

Section 6: Fire and Reactivity Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[4]

-

Reactivity: The compound is likely stable under normal conditions. Avoid contact with strong oxidizing agents.[1]

Section 7: Spill Management and Disposal Considerations

-

Spill Cleanup:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material into a labeled, sealed container for disposal.

-

Clean the spill area with soap and water.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Section 8: Toxicological and Ecological Profile (Inferred)

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Based on its structure, it is presumed to be an irritant and potentially harmful if ingested.

-

Ecotoxicity: The environmental effects of this compound are unknown. It is prudent to prevent its release into the environment.

Section 9: Conclusion

References

-

ChemTreat. Safety Data Sheet for 1-Bromo-3-chloro-5,5-dimethylhydantoin. (2015-09-14). [Link]

-

Chem Service. Safety Data Sheet for Agribrom (1-Bromo-3-chloro-5,5-dimethylhydantoin). (2015-05-05). [Link]

-

3M. Safety Data Sheet. (2015-12-30). [Link]

Sources

Methodological & Application

The Synthesis of 2-amino-3-bromo-5-chlorobenzamides: A Detailed Guide for Medicinal Chemists

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of 2-amino-3-bromo-5-chlorobenzamides, a key scaffold in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into two primary synthetic routes, the underlying chemical principles, and practical, field-tested methodologies. We will explore the bromination of 2-amino-5-chlorobenzamide and the amidation of 2-amino-3-bromo-5-chlorobenzoic acid, complete with step-by-step protocols, safety considerations, and characterization data. Furthermore, the significance of this molecular framework as a precursor to medicinally important quinazolinones will be discussed.

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

Substituted benzamides, particularly those with a 2-amino functionality, are privileged structures in medicinal chemistry. The strategic placement of halogen atoms, such as bromine and chlorine, on the aromatic ring significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Amino-3-bromo-5-chlorobenzamide serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones. These derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides two robust and reproducible synthetic strategies to access this valuable intermediate.

Synthetic Strategies: Two Paths to a Privileged Scaffold

The preparation of 2-amino-3-bromo-5-chlorobenzamide can be efficiently achieved through two primary synthetic routes:

-

Route A: Electrophilic Bromination of 2-amino-5-chlorobenzamide. This approach involves the direct bromination of the readily available 2-amino-5-chlorobenzamide. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

-

Route B: Amidation of 2-amino-3-bromo-5-chlorobenzoic acid. This strategy entails the conversion of the corresponding carboxylic acid to the primary amide. This can be accomplished through various methods, including the formation of an acid chloride intermediate or the use of modern coupling agents.

Below, we provide a detailed, step-by-step protocol for each of these synthetic pathways.

Experimental Protocols

Route A: Synthesis of 2-amino-3-bromo-5-chlorobenzamide via Bromination

This protocol first details the preparation of the starting material, 2-amino-5-chlorobenzamide, followed by its bromination.

Part 1: Preparation of 2-amino-5-chlorobenzamide

The synthesis of 2-amino-5-chlorobenzamide can be achieved via the amidation of a suitable precursor, such as 2-amino-5-chlorobenzoic acid or its ester derivative. A common laboratory-scale preparation involves the conversion of 2-amino-5-chlorobenzoic acid to its acid chloride, followed by reaction with ammonia.[3]

Protocol 1: Synthesis of 2-amino-5-chlorobenzamide

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 2-amino-5-chlorobenzoic acid | 171.57 g/mol | 10.0 g | 58.3 mmol (1.0) |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | 8.5 mL | 116.6 mmol (2.0) |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - |

| Ammonia (7N solution in Methanol) | 17.03 g/mol | 50 mL | ~350 mmol (excess) |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask.

-

Slowly add thionyl chloride (8.5 mL, 116.6 mmol) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-amino-5-chlorobenzoyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.

-

In a separate flask, cool the 7N ammonia solution in methanol (50 mL) to 0°C.

-

Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Add water (100 mL) to the residue and stir for 15 minutes.

-

Collect the white solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 2-amino-5-chlorobenzamide.

Part 2: Bromination of 2-amino-5-chlorobenzamide

The amino group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. In this case, the position ortho to the amino group and meta to the chloro group is sterically and electronically favored for electrophilic substitution.

Protocol 2: Synthesis of 2-amino-3-bromo-5-chlorobenzamide

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 2-amino-5-chlorobenzamide | 170.60 g/mol | 5.0 g | 29.3 mmol (1.0) |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 5.4 g | 30.5 mmol (1.04) |

| Acetonitrile | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (5.0 g, 29.3 mmol) in acetonitrile (100 mL).

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (5.4 g, 30.5 mmol) to the solution in one portion at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining bromine, and stir for 10 minutes.

-

Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water to yield 2-amino-3-bromo-5-chlorobenzamide as a solid.

Route B: Synthesis of 2-amino-3-bromo-5-chlorobenzamide via Amidation

This route begins with 2-amino-3-bromo-5-chlorobenzoic acid and converts it to the corresponding primary amide. A common and effective method is to first form the acid chloride, which is then reacted with ammonia.

Protocol 3: Synthesis of 2-amino-3-bromo-5-chlorobenzamide

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 2-amino-3-bromo-5-chlorobenzoic acid | 250.48 g/mol | 5.0 g | 19.9 mmol (1.0) |

| Oxalyl chloride | 126.93 g/mol | 2.6 mL | 29.9 mmol (1.5) |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| N,N-Dimethylformamide (DMF) | - | 2-3 drops | (catalyst) |

| Ammonia (0.5M solution in 1,4-Dioxane) | 17.03 g/mol | 100 mL | 50 mmol (excess) |

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromo-5-chlorobenzoic acid (5.0 g, 19.9 mmol) and anhydrous dichloromethane (80 mL).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add oxalyl chloride (2.6 mL, 29.9 mmol) dropwise to the stirred suspension. Gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction becomes a clear solution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-amino-3-bromo-5-chlorobenzoyl chloride.

-

Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) and cool to 0°C.

-

In a separate flask, cool the 0.5M ammonia solution in 1,4-dioxane (100 mL) to 0°C.

-

Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure 2-amino-3-bromo-5-chlorobenzamide.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic routes to 2-amino-3-bromo-5-chlorobenzamide.

Mechanism and Rationale

Electrophilic Aromatic Substitution: The Bromination Reaction

The bromination of 2-amino-5-chlorobenzamide is a classic example of electrophilic aromatic substitution. The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. The regiochemical outcome is a result of the interplay of these electronic effects and steric hindrance. The position ortho to the strongly activating amino group is highly favored for electrophilic attack.

Caption: Simplified mechanism of electrophilic bromination.

Nucleophilic Acyl Substitution: The Amidation Reaction

The conversion of a carboxylic acid to a primary amide via an acid chloride intermediate is a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride.[4] The second step is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of a chloride ion.

Caption: Mechanism of amide formation from a carboxylic acid.

Application in Heterocyclic Synthesis: Access to Quinazolinones

2-Amino-3-bromo-5-chlorobenzamide is a valuable precursor for the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant pharmacological importance.[5][6] The general strategy involves the cyclization of the anthranilamide with a one-carbon synthon, such as an aldehyde or orthoester.[7] The substituents on the benzamide precursor are incorporated into the final quinazolinone structure, allowing for the generation of a library of diverse compounds for biological screening.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Thionyl chloride and Oxalyl chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). Handle with extreme care in a fume hood.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Dichloromethane, acetonitrile, and dioxane are flammable and/or toxic. Handle in a well-ventilated area and avoid sources of ignition.

For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent used.

Characterization

The identity and purity of the synthesized 2-amino-3-bromo-5-chlorobenzamide should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the final product.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amine and amide, C=O stretch of the amide).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Conclusion

The synthetic protocols detailed in this guide provide reliable and reproducible methods for the preparation of 2-amino-3-bromo-5-chlorobenzamide, a key intermediate in medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable compound for use in the development of novel therapeutic agents.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

-

Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (2023). ResearchGate. [Link]

-

Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). PubMed. [Link]

-

Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ACS Omega. [Link]

-

One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. (2013). Organic Chemistry Portal. [Link]

-

2-Amino-5-chlorobenzamide. NIST WebBook. [Link]

-

AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]

-

2-Amino-3-bromo-5-chlorobenzoic acid. PubChem. [Link]

- Process for preparing 2-amino-5-bromobenzamide derivatives.

-

N-(2-amino-5-chlorophenyl)-3-bromobenzamide. PubChem. [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

- Preparation method of 2-amino-5-chlorobenzamide.

-

Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Process for preparing 2-amino-5-bromobenzamide derivatives.

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

-

Amide from carboxylic acid synthesis. Reddit. [Link]

-

Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office. [Link]

Sources

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-5-chlorobenzamide [webbook.nist.gov]

- 4. reddit.com [reddit.com]

- 5. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 8. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Incorporation of 3-Bromo-5-chloroisatoic Anhydride in SPPS

This Application Note is designed for researchers and drug discovery scientists utilizing Solid-Phase Peptide Synthesis (SPPS). It details the protocol for incorporating 3-Bromo-5-chloroisatoic anhydride (an activated form of 3-bromo-5-chloroanthranilic acid) into peptide sequences.

This reagent is a "privileged scaffold" precursor, valuable for introducing conformational constraints, halogen-bonding pharmacophores, or serving as a reactive intermediate for heterocyclic peptidomimetics (e.g., quinazolinones).

Introduction & Chemical Basis[1][2][3][4][5]

This compound is a heterocyclic electrophile used to introduce the 2-amino-3-bromo-5-chlorobenzoyl moiety onto the N-terminus of a resin-bound peptide.

Unlike standard amino acid couplings using carbodiimides (e.g., DIC) or onium salts (e.g., HATU), this reaction proceeds via nucleophilic ring-opening . The N-terminal amine of the peptide attacks the anhydride carbonyl (position 4), leading to the release of carbon dioxide (CO₂) and the formation of a stable amide bond.

Why use this reagent?

-